molecular formula C13H20N2O2 B1468126 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol CAS No. 1897879-33-2

2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol

Cat. No. B1468126
CAS RN: 1897879-33-2
M. Wt: 236.31 g/mol
InChI Key: KAUWTBDKRLVVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds . The aminopyrrolidinyl group can act as a pharmacophore, interacting with biological targets to modulate their activity. This compound could be explored for its potential to bind to various receptors or enzymes, leading to the development of new therapeutic agents.

Biological Activity Profiling

Due to the presence of both a pyrrolidine ring and a phenol group, this compound could be used to study the relationship between structure and biological activity . Researchers can synthesize analogs with slight modifications to the core structure to investigate how these changes affect biological activity, which is crucial for understanding the compound’s therapeutic potential.

Pharmacokinetics and ADME Studies

The compound’s unique structure, featuring an ethoxy group, may influence its absorption, distribution, metabolism, and excretion (ADME) properties. It can serve as a model compound to study the impact of molecular modifications on pharmacokinetic profiles, which is essential for drug design .

Synthetic Chemistry Research

The compound’s synthesis involves interesting chemical transformations that can be used to teach or develop new synthetic methodologies. For instance, the formation of the pyrrolidine ring or the introduction of the ethoxy group can be used as case studies in organic synthesis courses or research .

properties

IUPAC Name

2-[(3-aminopyrrolidin-1-yl)methyl]-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-10(13(12)16)8-15-7-6-11(14)9-15/h3-5,11,16H,2,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUWTBDKRLVVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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